molecular formula C19H20Br2N2O6 B11533856 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11533856
M. Wt: 532.2 g/mol
InChI Key: GKKBALAUDDHDFC-LSFURLLWSA-N
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Description

2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including bromine, methoxy, and hydrazide, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2,4-dibromo-6-methoxyphenol and 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The phenol is reacted with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide is condensed with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazide group, converting it to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of bromine and methoxy groups can enhance the compound’s interaction with biological targets.

Medicine

The compound’s derivatives are explored for their therapeutic potential. For instance, hydrazide derivatives are known for their activity against tuberculosis and other bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The methoxy and bromine groups can enhance binding affinity to molecular targets, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dibromo-6-methoxyphenoxy)acetic acid: Similar structure but lacks the hydrazide and aldehyde functionalities.

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the phenoxy and hydrazide components.

    2,4-Dibromo-6-methoxyphenol: Contains the dibromo and methoxy groups but lacks the acetic acid and hydrazide functionalities.

Uniqueness

The uniqueness of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both bromine and methoxy groups enhances its chemical versatility, while the hydrazide moiety provides opportunities for further derivatization and biological activity.

Properties

Molecular Formula

C19H20Br2N2O6

Molecular Weight

532.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20Br2N2O6/c1-25-14-5-11(6-15(26-2)19(14)28-4)9-22-23-17(24)10-29-18-13(21)7-12(20)8-16(18)27-3/h5-9H,10H2,1-4H3,(H,23,24)/b22-9+

InChI Key

GKKBALAUDDHDFC-LSFURLLWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC

Origin of Product

United States

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